molecular formula C12H9BrFNO3 B3145953 Ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 586336-65-4

Ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B3145953
CAS No.: 586336-65-4
M. Wt: 314.11 g/mol
InChI Key: VGBIPKHCSFXZBG-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate is a versatile building block . It is a type of indole derivative, which are significant heterocyclic systems in natural products and drugs . Indole derivatives play a main role in cell biology and have various biologically vital properties .


Synthesis Analysis

This compound has been used as a reactant in the synthetic preparation of hydroxyindolecarboxylates by Baeyer-Villiger oxidation . The Fischer indole synthesis of optically active cyclohexanone and phenylhydrazine hydrochloride using methanesulfonic acid under reflux in MeOH gave a corresponding tricyclic indole in a good yield .


Molecular Structure Analysis

The molecular formula of this compound is C12H10BrNO3 . Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons .


Chemical Reactions Analysis

Indole derivatives, including this compound, are important types of molecules that have attracted increasing attention in recent years for their application as biologically active compounds .


Physical and Chemical Properties Analysis

Indole derivatives are crystalline and colorless in nature with specific odors . More specific physical and chemical properties of this compound may need further experimental studies.

Scientific Research Applications

Synthetic Intermediates for Heterocyclic Compounds

Research has demonstrated that ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate serves as a valuable synthetic intermediate. The molecule has been utilized in the synthesis of 5-substituted indole derivatives, showcasing its versatility in preparing a broad array of indole-based compounds. These compounds are crucial in medicinal chemistry for their potential biological activities. For instance, the transformation of sulfomethyl groups into formyl functions in indole derivatives is a pivotal step in synthesizing diverse indole-based frameworks, which can be further functionalized to explore their pharmaceutical applications (Pete, Parlagh, & Tőke, 2003).

Antiviral and Antimicrobial Activities

This compound derivatives have been studied for their antiviral and antimicrobial properties. This research is critical in identifying new therapeutic agents, particularly in the fight against infectious diseases. Although specific derivatives have shown promise in vitro, further studies are needed to fully understand their potential and mechanisms of action. For example, certain indole-3-carboxylate derivatives have been synthesized and tested for antiviral activity against influenza A and hepatitis B viruses, demonstrating the chemical's role in developing potential antiviral agents (Ivashchenko et al., 2014).

Antiproliferative Activities

Investigations into the antiproliferative activities of this compound derivatives highlight their potential in cancer research. These compounds, upon further modification and evaluation, could offer new pathways for cancer treatment, demonstrating the molecule's utility beyond infectious disease applications. The synthesis of novel heterocycles from indole derivatives and their subsequent screening for antimicrobial, anti-inflammatory, and antiproliferative activities exemplify the molecule's role in diversifying the arsenal against various diseases (Narayana et al., 2009).

Mechanism of Action

The application of indole derivatives, including Ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Properties

IUPAC Name

ethyl 5-bromo-7-fluoro-3-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11-8(5-16)7-3-6(13)4-9(14)10(7)15-11/h3-5,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGBIPKHCSFXZBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C(=CC(=C2)Br)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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